(5Z)-5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a unique structure combining chromene and thiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized in the presence of a base to yield the final thiazolidinone product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, (5Z)-5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological
Properties
IUPAC Name |
(5Z)-5-[[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3S2/c1-29-18-13-11-17(12-14-18)24-20(15-22-25(28)27-26(31)32-22)23(16-7-3-2-4-8-16)19-9-5-6-10-21(19)30-24/h2-15,23H,1H3,(H,27,28,31)/b22-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGGDAUKVCWTPA-JCMHNJIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)C=C5C(=O)NC(=S)S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C(C3=CC=CC=C3O2)C4=CC=CC=C4)/C=C\5/C(=O)NC(=S)S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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